Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with two amino groups
Scientific Research Applications
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
Safety information for a similar compound, “tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate”, was found . It has the following hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate typically involves the protection of amino groups and the formation of the carbamate linkage. One common method includes the reaction of tert-butyl chloroformate with a cyclopentylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentylamine derivative, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Strong acids or bases, along with suitable nucleophiles, are typically employed.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentyl derivatives, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate
- Tert-butyl N-[(3R,4S)-3-hydroxytetrahydropyran-4-yl]carbamate
Uniqueness
Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate is unique due to its specific cyclopentyl ring structure with two amino groups, which imparts distinct reactivity and potential biological activity compared to other tert-butyl carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-7(11)8(12)5-6/h6-8H,4-5,11-12H2,1-3H3,(H,13,14)/t6?,7-,8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAKDYZKAURAT-IEESLHIDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C(C1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.